Diethyl (4-Fluorobenzyl)phosphonate: A Technical Guide for Researchers
Diethyl (4-Fluorobenzyl)phosphonate: A Technical Guide for Researchers
CAS Number: 63909-58-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diethyl (4-Fluorobenzyl)phosphonate, a versatile organophosphorus compound with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.
Core Compound Data
Diethyl (4-Fluorobenzyl)phosphonate is a colorless liquid at room temperature. Its structure features a phosphonate group attached to a 4-fluorobenzyl moiety, making it a valuable reagent in various chemical transformations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆FO₃P | --INVALID-LINK-- |
| Molecular Weight | 246.22 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Density | 1.143 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.483 | --INVALID-LINK-- |
| Boiling Point | 150 °C | --INVALID-LINK-- |
| Purity | ≥97% (GC) | --INVALID-LINK-- |
Spectroscopic Data
Precise spectroscopic data for Diethyl (4-Fluorobenzyl)phosphonate is not widely published. However, based on the analysis of closely related analogs such as diethyl (4-fluorophenyl)phosphonate and diethyl benzylphosphonate, the following spectral characteristics can be predicted.[1][2][3]
| Spectroscopy | Predicted Chemical Shift / Signal |
| ¹H NMR (CDCl₃) | δ 7.20-7.30 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 4.00-4.15 (m, 4H, OCH₂CH₃), 3.15 (d, J(P,H) ≈ 22 Hz, 2H, PCH₂), 1.25 (t, 6H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 162 (d, J(C,F) ≈ 245 Hz), 131 (d, J(C,P) ≈ 6 Hz), 130 (d, J(C,F) ≈ 8 Hz), 115 (d, J(C,F) ≈ 21 Hz), 62 (d, J(C,P) ≈ 7 Hz), 33 (d, J(C,P) ≈ 138 Hz), 16 (d, J(C,P) ≈ 6 Hz) |
| ³¹P NMR (CDCl₃) | δ 24-26 ppm |
| IR (neat) | ~3000 cm⁻¹ (C-H), ~1600 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (P=O), ~1050 cm⁻¹ (P-O-C), ~830 cm⁻¹ (p-substituted benzene) |
| Mass Spec (EI) | M⁺ at m/z 246, prominent fragments at m/z 218, 137, 109 |
Synthesis of Diethyl (4-Fluorobenzyl)phosphonate
The most common and efficient method for the synthesis of Diethyl (4-Fluorobenzyl)phosphonate is the Michaelis-Arbuzov reaction.[4][5][6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.
Experimental Protocol: Michaelis-Arbuzov Reaction
Materials:
-
4-Fluorobenzyl bromide (or chloride)
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 4-fluorobenzyl bromide (1.0 equivalent).
-
Add triethyl phosphite (1.1-1.5 equivalents) to the flask.
-
Heat the reaction mixture to 140-160 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess triethyl phosphite and the ethyl bromide byproduct can be removed by distillation under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield Diethyl (4-Fluorobenzyl)phosphonate as a colorless oil.
Applications in Organic Synthesis
Diethyl (4-Fluorobenzyl)phosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high (E)-stereoselectivity.[8][9] The phosphonate carbanion, generated by deprotonation with a suitable base, reacts with aldehydes or ketones to form an alkene.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
Diethyl (4-Fluorobenzyl)phosphonate
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., NaH, n-BuLi, DBU)
-
Aldehyde or ketone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, prepare a solution of Diethyl (4-Fluorobenzyl)phosphonate (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C or -78 °C, depending on the base used.
-
Slowly add the base (1.1 equivalents) to the solution to generate the phosphonate carbanion.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography to obtain the desired alkene.
Biological Activity of Derivatives
While Diethyl (4-Fluorobenzyl)phosphonate itself is primarily a synthetic intermediate, its derivatives have shown promising biological activity, particularly as antimicrobial agents.[10][11][12] The introduction of various substituents on the benzylphosphonate scaffold can significantly influence their efficacy.
Antimicrobial Activity
A study on a series of diethyl benzylphosphonate derivatives against Escherichia coli strains revealed a clear structure-activity relationship.[12] The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was used to quantify their antimicrobial activity.
| Compound | R-group (para-position) | MIC (µg/mL) against E. coli K12 |
| 1 | -H | 500 |
| 2 | -B(pin) | 500 |
| 3 | -B(OH)₂ | 250 |
Data adapted from a study on diethyl benzylphosphonate derivatives.[12]
The data suggests that the introduction of a boronic acid group at the para-position of the phenyl ring enhances the antimicrobial activity.
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of certain benzylphosphonate derivatives is believed to involve the induction of oxidative stress within the bacterial cell.[11][13] This leads to the generation of reactive oxygen species (ROS), which can damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.[8][10][14][15]
Conclusion
Diethyl (4-Fluorobenzyl)phosphonate is a valuable and versatile building block in organic synthesis. Its primary utility lies in its application in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. While the compound itself is not known for its biological activity, its derivatives have demonstrated potential as antimicrobial agents. This technical guide provides researchers and drug development professionals with the essential information required for the effective handling, synthesis, and application of this important chemical intermediate.
References
- 1. rsc.org [rsc.org]
- 2. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]
- 3. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 8. Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
